molecular formula C22H20FN5O2S B2604216 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 852167-62-5

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No. B2604216
CAS RN: 852167-62-5
M. Wt: 437.49
InChI Key: AEFONHMTZZWCOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature several interesting elements due to its functional groups. The fluorophenyl group would introduce an element of electronegativity, while the indole and triazole groups would contribute to the compound’s aromaticity . The thioether group would likely introduce some degree of polarity, and the morpholinoethanone group could contribute to the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Linezolid-like Molecules

Research into compounds with structures similar to linezolid, an antibiotic, has led to the synthesis of molecules that include the core structural motif of the compound . These synthesized compounds have been evaluated for their antimicrobial activities, particularly against tuberculosis, showcasing the potential utility of such compounds in medical applications (Başoğlu et al., 2012).

Characterization and Biological Activity

The detailed study of molecular structures, including the one similar to the mentioned compound, has been conducted using various spectroscopic methods. These studies aim to establish a clear understanding of the compound's structure and its potential biological activities, such as antimicrobial and antitubercular effects (Mamatha S.V et al., 2019).

Antimicrobial and Antitubercular Activities

Evaluation of Antimicrobial Activities

The compound and its derivatives have been evaluated for antimicrobial activities, revealing a promising potential in fighting tuberculosis and other microbial infections. This indicates the relevance of the compound in developing new antimicrobial agents (Sathe et al., 2011).

Antitubercular and Antimicrobial Potentials

Further research into the antimicrobial properties of compounds structurally related to the mentioned chemical has been conducted. These studies have highlighted the compound's potential efficacy against a range of microbial pathogens, underscoring its importance in the synthesis of new therapeutic agents (Shukla et al., 2014).

Structural Analysis and Potential Applications

Crystal Structure Analysis

The crystal structure of derivatives related to the compound has been analyzed to gain insights into the molecular arrangement and potential interaction mechanisms. Such analyses are crucial for understanding the compound's reactivity and potential applications in various scientific domains (Nagaraju et al., 2018).

Anticonvulsant Activity

Research has also explored the anticonvulsant activity of compounds structurally similar to the mentioned chemical. These studies aim to understand the neurological implications and potential therapeutic uses of the compound in treating convulsions and other related disorders (Bihdan, 2019).

Safety and Hazards

The safety and hazards associated with this compound are not documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c23-15-5-7-16(8-6-15)28-21(18-13-24-19-4-2-1-3-17(18)19)25-26-22(28)31-14-20(29)27-9-11-30-12-10-27/h1-8,13,24H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFONHMTZZWCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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